

Technical Guide: Spectroscopic Validation of 4-Chloropyrimidine-5-carbonyl chloride

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Compound of Interest

Compound Name: *4-Chloropyrimidine-5-carbonyl chloride*

CAS No.: *1261494-35-2*

Cat. No.: *B3377149*

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Executive Summary & Compound Profile

4-Chloropyrimidine-5-carbonyl chloride is a bifunctional pyrimidine building block featuring two distinct electrophilic sites: the acid chloride at C5 and the chloro-substituent at C4.^[1] Its high reactivity makes it a transient intermediate, often generated in situ or isolated with strict moisture exclusion.

- Systematic Name: **4-Chloropyrimidine-5-carbonyl chloride**^{[2][3]}
- CAS Number: 1261494-35-2^[1]
- Molecular Formula: C
H
Cl
N
O
- Molecular Weight: 176.99 g/mol

- Key Application: Precursor for pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines (kinase inhibitor scaffolds).

Structural Logic & Reactivity

The pyrimidine ring is electron-deficient. The introduction of an electron-withdrawing carbonyl chloride at C5 and a chlorine at C4 creates a highly activated system.

- C4-Cl: Susceptible to S

Ar displacement by amines/alkoxides.

- C5-COCl: Highly susceptible to acyl substitution (acylation).

Synthesis & Generation Protocol

Context: Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying common impurities like the hydrolyzed acid or the starting material.

Validated Workflow

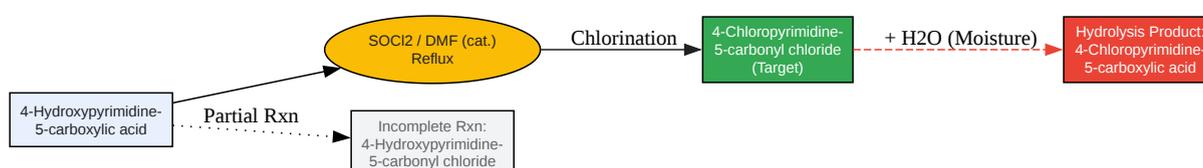
The standard generation involves the dechlorinative chlorination of 4-hydroxypyrimidine-5-carboxylic acid using thionyl chloride (SOCl₂)

) or phosphorus oxychloride (POCl₃)

).

Reaction:

Diagram: Synthesis & Impurity Pathways



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Caption: Synthesis pathway via Vilsmeier-Haack type chlorination and potential moisture-induced degradation pathways.

Spectroscopic Data Analysis

Note: Due to the moisture sensitivity of the acid chloride, all spectral data must be acquired in anhydrous solvents (e.g., CDCl₃

dried over molecular sieves). Avoid DMSO-d₆

as it can react with the acid chloride.

A. Nuclear Magnetic Resonance (NMR)

The

¹H NMR spectrum is simple but diagnostic. The molecule possesses a plane of symmetry in the ring plane, but the protons are chemically non-equivalent.

Nucleus	Shift (ppm)	Multiplicity	Integral	Assignment	Structural Logic
H	9.15 - 9.25	Singlet (s)	1H	H-2	Flanked by two Nitrogen atoms (N1, N3); most deshielded.
H	9.00 - 9.10	Singlet (s)	1H	H-6	Ortho to COCl (EWG) and adjacent to N1.
C	163.5	-	-	C=O	Carbonyl chloride characteristic shift.
C	160 - 162	-	-	C-4	Ipsso to Chlorine; deshielded.
C	158 - 159	-	-	C-2	Between two Nitrogens.
C	155 - 157	-	-	C-6	Adjacent to Nitrogen.
C	124 - 126	-	-	C-5	Ipsso to Carbonyl.

Critical QC Check:

- H-2 vs H-6: H-2 is typically slightly more downfield due to the combined inductive effect of two adjacent nitrogen atoms.
- Impurity Flag: A broad singlet around 13-14 ppm indicates hydrolysis to the carboxylic acid (COOH).

B. Infrared Spectroscopy (IR)

IR is the fastest method to confirm the conversion of the carboxylic acid precursor to the acid chloride.

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Diagnostic Value
C=O[4] Stretch (Acid Chloride)	1760 - 1785	Strong	Primary Confirmation. Significantly higher than the acid precursor (~1700 cm ⁻¹) or ester (~1730 cm ⁻¹).
C-H Stretch (Aromatic)	3050 - 3100	Weak	Typical heteroaromatic C-H.
C=N / C=C Ring Stretch	1550 - 1580	Medium	Pyrimidine skeletal vibrations.
C-Cl Stretch	700 - 750	Medium	Distinct fingerprint band.

Self-Validating Protocol: If the band at ~1775 cm

is accompanied by a broad band at 2500-3300 cm

(O-H stretch), the sample has hydrolyzed.

C. Mass Spectrometry (MS)

The presence of two chlorine atoms (one on the ring, one in the acid chloride) creates a distinct isotopic pattern.

- Isotopes:

Cl (75.8%) and

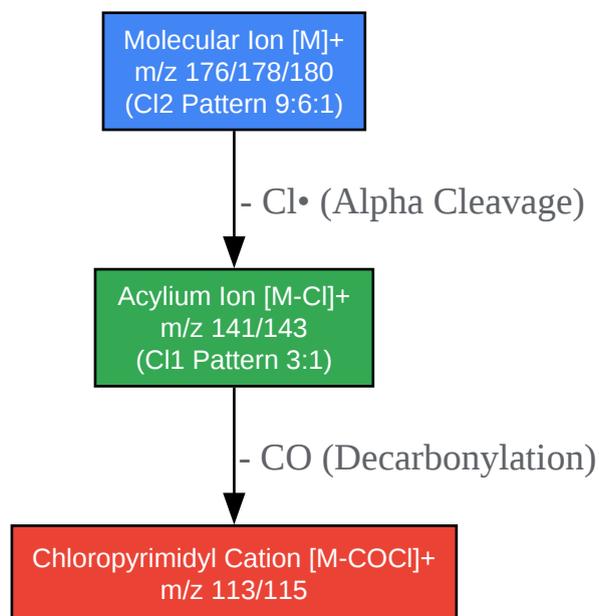
Cl (24.2%).

- Pattern for Cl

: M : (M+2) : (M+4) ratio is approximately 9 : 6 : 1.

Ion	m/z (approx)	Interpretation
[M]	176	Molecular Ion (Cl).
[M+2]	178	Isotope (Cl).
[M+4]	180	Isotope (Cl).
[M - Cl]	141	Acylium ion (Loss of Cl from COCl). Base peak often observed.
[M - COCl]	113	Loss of carbonyl chloride group (Chloropyrimidine cation).

Diagram: MS Fragmentation Pathway



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Caption: Primary fragmentation pathway showing alpha-cleavage of the acid chloride followed by decarbonylation.

Experimental Protocol: Handling & Sample Prep

Expertise Note: Acid chlorides of electron-deficient heterocycles are aggressive electrophiles. They will acylate DMSO, methanol, and atmospheric moisture.

NMR Sample Preparation (Strict Anhydrous)

- Solvent: Use CDCl₃
 - stored over 4Å molecular sieves.
- Vessel: Oven-dried NMR tube, flushed with Nitrogen/Argon.
- Procedure:
 - Dissolve ~10 mg of the acid chloride in 0.6 mL dry CDCl₃

- Do not filter through standard cotton/paper (contains moisture). Use a glass wool plug if necessary.
- Run spectrum immediately.

Stability & Storage

- Storage: -20°C under Argon atmosphere.
- Quenching: If disposal is required, quench slowly into a stirred solution of 10% NaOH/ice. Violent reaction possible.

References

- Synthesis of Pyridopyrimidines (General Reactivity)
 - Science of Synthesis: Pyridopyrimidines.[5] Thieme Chemistry. (Detailed reactivity of **4-chloropyrimidine-5-carbonyl chloride** with enamines).
- Chlorin
/SOCl
):
 - Wang, Z. et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines." *Molecules*, 2017.[6][7] (Describes the conversion of OH to Cl in pyrimidine systems).
- Analogous Compound Data (2,4-Dichloropyrimidine-5-carbonyl chloride)
 - Sigma-Aldrich Product Sheet (CAS 2972-52-3).
- Isotope Pattern Verification
 - PubChem Compound Summary: 4-Chloropyrimidine-5-carbonitrile (Precursor/Analog).

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